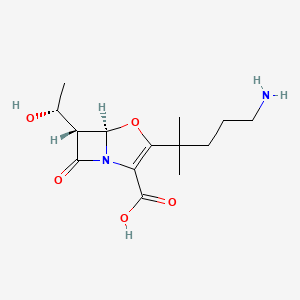
Aminoethyl-SS-ethylalcohol
Übersicht
Beschreibung
Aminoethyl-SS-ethylalcohol is a glutathione cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It belongs to the class of amino alcohols .
Synthesis Analysis
Aminoethyl-SS-ethylalcohol is used in the synthesis of antibody-drug conjugates (ADCs). It is attached to an ADC cytotoxin through an ADC linker .Molecular Structure Analysis
The molecular weight of Aminoethyl-SS-ethylalcohol is 153.26 and its molecular formula is C4H11NOS2 .Chemical Reactions Analysis
Aminoethyl-SS-ethylalcohol contains both an amino group and an alcohol group in its structure, which makes it useful in a variety of chemical reactions and applications .Wissenschaftliche Forschungsanwendungen
Electrochemical Polymerisation
A study by Imamoglu and Önal (2004) explored the electrochemical polymerisation of 2-aminofluorene in an ethylalcohol/water mixture. This process yielded a conducting polymer deposit with potential applications in electronic materials (Imamoglu & Önal, 2004).
Biocompatible and Bioreducible Micelles
Lu et al. (2015) reported on the development of biodegradable α-amino acid-based poly(disulfide urethane)s as micelles for intracellular doxorubicin release. These micelles were synthesized using α-amino acid derivatives and showed potential for targeted anticancer drug delivery (Lu et al., 2015).
Enantioselective Addition in Organic Chemistry
Scarpi et al. (2004) utilized conformationally constrained, optically active 1,4-aminoalcohols as chiral ligands in the enantioselective addition of diethylzinc to aldehydes, an important reaction in asymmetric synthesis (Scarpi et al., 2004).
Self-Assembled Silk Sericin Nanoparticles
Cho et al. (2003) investigated the preparation of silk sericin nanoparticles using activated poly(ethylene glycol). These nanoparticles have potential applications in biomedicine due to their moisture-retaining properties (Cho et al., 2003).
Intracellular Gene Delivery
Christensen et al. (2006) synthesized poly(amido ethylenimine)s with disulfide bonds for triggered intracellular gene delivery. These polymers formed nanoparticles for efficient gene transfer with low toxicity (Christensen et al., 2006).
Antibacterial Coatings on Stainless Steel
Yuan et al. (2010) developed antibacterial coatings on stainless steel surfaces. These coatings, made from polysilsesquioxane and quaternized poly(2-(dimethyamino)ethyl methacrylate), showed potential for inhibiting biofilm formation and biocorrosion (Yuan et al., 2010).
Eigenschaften
IUPAC Name |
2-(2-aminoethyldisulfanyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NOS2/c5-1-3-7-8-4-2-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHFAPXIBISUJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aminoethyl-SS-ethylalcohol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-O-[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl] 5-O-phosphono (2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]pentanedioate](/img/structure/B1664798.png)




![5-[(2-Methyl-5-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)amino]pyridine-3-carboxamide](/img/structure/B1664809.png)







